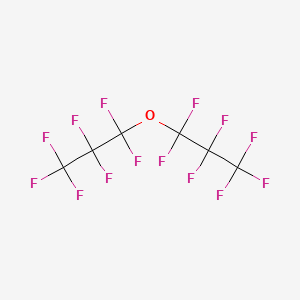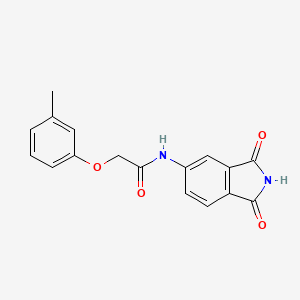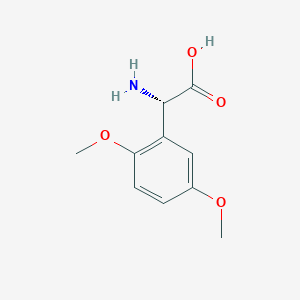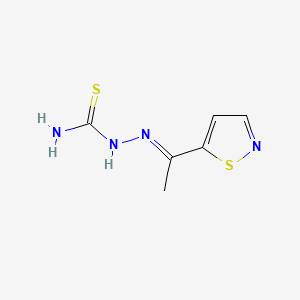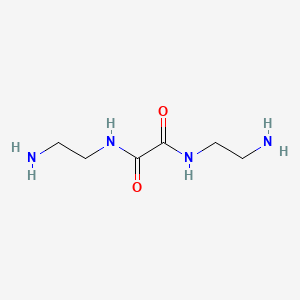
N,N'-bis(2-aminoethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2-aminoethyl)oxamide: is an organic compound with the molecular formula C₆H₁₄N₄O₂. It is a derivative of oxamide, featuring two aminoethyl groups attached to the oxamide backbone. This compound is known for its versatile coordination chemistry and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-bis(2-aminoethyl)oxamide can be synthesized through the reaction of diethyl oxalate with ethylenediamine. The reaction typically involves adding diethyl oxalate dropwise to a vigorously stirred solution of anhydrous ethylenediamine, cooled in an ice bath. The mixture is then allowed to warm to room temperature and left to stand for a couple of days, resulting in the formation of a white precipitate .
Industrial Production Methods: While specific industrial production methods for N,N’-bis(2-aminoethyl)oxamide are not widely documented, the synthesis process generally involves scaling up the laboratory procedures with appropriate adjustments to reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2-aminoethyl)oxamide undergoes various chemical reactions, including coordination with metal ions to form complexes. It can also participate in condensation reactions and nitration reactions.
Common Reagents and Conditions:
Coordination Reactions: Involves metal salts such as copper(II) chloride or nickel(II) chloride in solvents like dimethylformamide (DMF) or methanol.
Condensation Reactions: Diethyl oxalate and ethylenediamine are common reagents.
Nitration Reactions: Utilizes nitric acid and other nitrating agents.
Major Products:
Coordination Complexes: Binuclear copper(II) complexes and other metal complexes.
Condensation Products: Oxamide derivatives.
Nitration Products: Nitrated oxamide derivatives.
Scientific Research Applications
N,N’-bis(2-aminoethyl)oxamide is used in various scientific research fields due to its ability to form stable complexes with metal ions. Some applications include:
Chemistry: Used as a ligand in coordination chemistry to study the properties of metal complexes.
Biology: Investigated for its potential cytotoxic effects on cancer cells.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and catalysts
Mechanism of Action
The mechanism of action of N,N’-bis(2-aminoethyl)oxamide primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique magnetic, optical, and catalytic properties. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
N,N’-bis(2-aminopropyl)oxamide: Similar structure but with propyl groups instead of ethyl groups.
N,N’-bis(2-hydroxyethyl)oxamide: Contains hydroxyethyl groups instead of aminoethyl groups.
Bis(2-nitratoethyl)oxamide: A nitrated derivative of oxamide.
Uniqueness: N,N’-bis(2-aminoethyl)oxamide is unique due to its specific aminoethyl functional groups, which provide distinct coordination chemistry and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized metal complexes and advanced materials .
Properties
CAS No. |
4312-20-3 |
|---|---|
Molecular Formula |
C6H14N4O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N,N'-bis(2-aminoethyl)oxamide |
InChI |
InChI=1S/C6H14N4O2/c7-1-3-9-5(11)6(12)10-4-2-8/h1-4,7-8H2,(H,9,11)(H,10,12) |
InChI Key |
ZDURYRBASMTMIK-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)C(=O)NCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)

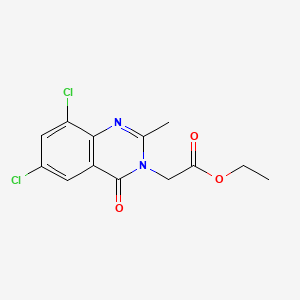
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)
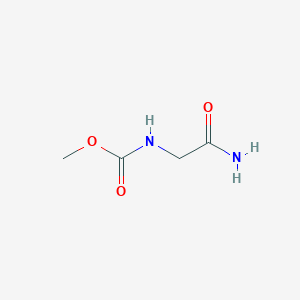
![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
